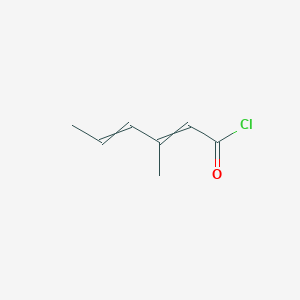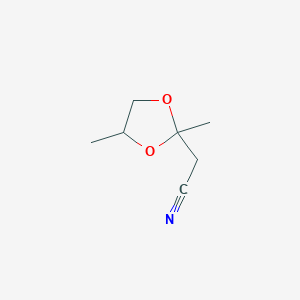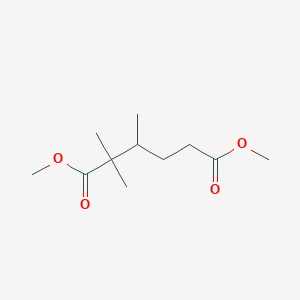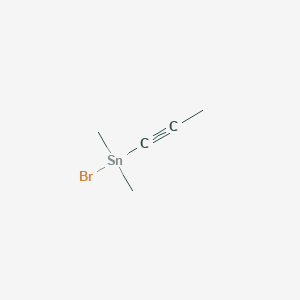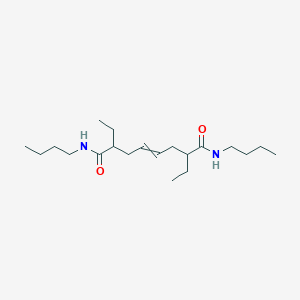
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their central nervous system effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate can be achieved through a one-pot three-component domino reaction. This method involves the reaction of substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature . This approach is efficient, environmentally friendly, and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often involves continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines from aminobenzophenones . The continuous flow process is advantageous due to its ability to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate . These reagents are used under mild conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of Tos-MIC can lead to the formation of imidazobenzodiazepine intermediates .
Wissenschaftliche Forschungsanwendungen
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is used in studies related to its pharmacological effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate include:
Eigenschaften
CAS-Nummer |
70266-29-4 |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
3-O-ethyl 8-O-methyl 2,3-benzodiazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)16-7-6-10-4-5-11(13(17)19-2)8-12(10)9-15-16/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
TVRPRTRZWHTKJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=CC2=C(C=C(C=C2)C(=O)OC)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


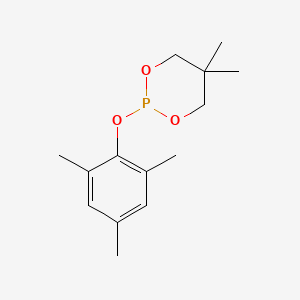

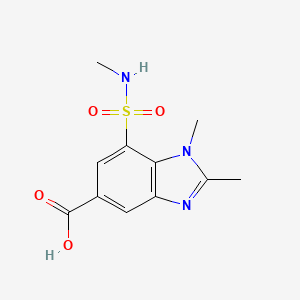
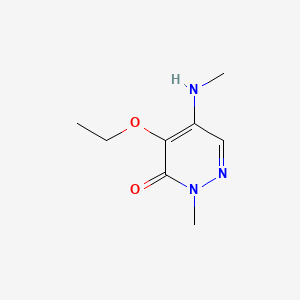
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
